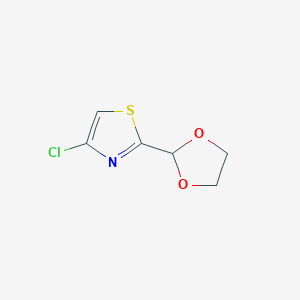

4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYSKPSGMACJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloro group and a dioxolane moiety. Its molecular formula is . The presence of these functional groups is believed to contribute to its biological activity by influencing its interaction with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can bind to enzymes or receptors, leading to either inhibition or modulation of their activity. This interaction may affect various biochemical pathways critical for cellular function.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular metabolism. Research indicates that thiazole derivatives can induce changes in gene expression profiles, impacting processes such as proliferation and apoptosis.

- Covalent Bond Formation : The ability of the compound to form covalent bonds with nucleophiles enhances its potential as a biochemical modulator.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.73 µM to 12.15 µM against breast cancer cell lines MCF-7 and MDA-MB-231 .

- Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase. Additionally, some compounds have shown inhibitory effects on vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties:

- Fungicidal Effects : Preliminary tests indicate that these compounds possess fungicidal activity and may act as plant growth regulators .

- Broad Spectrum Activity : The structure of thiazoles allows them to target various microbial pathogens effectively .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines using the MTT assay. Results indicated that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .

In Vivo Efficacy

In vivo studies involving animal models have shown that at lower dosages, this compound modulates biochemical pathways without significant toxicity. However, higher doses resulted in adverse effects such as cellular damage and apoptosis.

Data Summary Table

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Anticancer (MCF-7) | 5.73 | Apoptosis induction; VEGFR inhibition |

| Anticancer (MDA-MB-231) | 12.15 | Cell cycle arrest; apoptosis |

| Antimicrobial | Varies | Broad-spectrum activity against pathogens |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the reaction of thiazole derivatives with dioxolane compounds. The presence of the chloro group enhances its reactivity and potential for forming various derivatives. The compound can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction of thiazole derivatives with 1,3-dioxolane under acidic or basic conditions.

- Chlorination Reactions : Utilizing chlorinating agents to introduce the chloro group at the 4-position of the thiazole ring.

The chemical structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that thiazole derivatives possess antifungal and antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against plant pathogens and bacteria .

- Pharmacological Potential : The compound's structure is conducive to interactions with biological targets, making it a candidate for drug development. Thiazoles are known for their role as scaffolds in drug discovery due to their versatility in modifying pharmacokinetic properties .

Applications in Drug Development

The potential applications of this compound in drug development are noteworthy:

- Prodrug Formation : The compound can serve as a modifying agent for creating prodrugs that enhance bioavailability and stability of active pharmaceutical ingredients (APIs). Its ability to undergo metabolic conversion makes it suitable for prodrug strategies aimed at improving therapeutic efficacy .

- Targeted Drug Delivery : Due to its unique chemical structure, it can be engineered into drug delivery systems that target specific tissues or cells, enhancing therapeutic effects while minimizing side effects.

Agrochemical Applications

In agriculture, this compound has potential uses as an agrochemical:

- Fungicides and Herbicides : The compound's antimicrobial properties suggest its application as a fungicide or herbicide. Thiazole derivatives have been explored for their effectiveness in controlling agricultural pests and diseases .

Case Studies

Several studies illustrate the practical applications of this compound:

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole, differing primarily in halogen type, substitution position, or additional functional groups:

Key Observations:

- Halogen Substitution : Replacing chlorine with bromine (e.g., 2-bromo analogue) increases molar mass and polarizability, influencing reactivity in lithiation reactions (e.g., halogen dance reactions for synthesizing polyfunctional thiazoles) .

- Steric Effects : Addition of a methyl group (e.g., 5-bromo-4-methyl analogue) introduces steric hindrance, which may modulate binding affinity in enzymatic assays .

Métodos De Preparación

Preparation of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is commonly introduced via the protection of aldehydes or ketones with ethylene glycol under acid catalysis. This acetalization reaction is well documented and serves as a key step in synthesizing compounds like 4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole.

Typical Procedure : The aldehyde or ketone precursor is refluxed with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid in toluene. A Dean-Stark apparatus is used to continuously remove water formed during the reaction, driving the equilibrium toward acetal formation. Reaction times typically range from 5 to 6 hours under reflux conditions.

Example : In the synthesis of 5-chloro-4-(1,3-dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazole, the aldehyde intermediate was reacted with ethylene glycol and p-toluenesulfonic acid in toluene under reflux for 5–6 hours, yielding the dioxolane-protected compound efficiently.

Chlorination Strategies for Introducing the 4-Chloro Substituent

Chlorination of heterocyclic compounds or their precursors is often achieved via radical or electrophilic chlorination methods. For compounds structurally similar to this compound, chlorination is typically performed on methyl or methylene groups adjacent to heteroatoms.

Radical Chlorination Using N-Chlorosuccinimide (NCS) : A common method involves the use of N-chlorosuccinimide as a chlorinating agent in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is conducted in an organic solvent like dichloromethane or dichloroethane, at temperatures ranging from 30 °C to 150 °C for 0.5 to 10 hours.

Example : The preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (a related chlorinated dioxolane derivative) was achieved by first synthesizing the 4,5-dimethyl-1,3-dioxol-2-one intermediate followed by chlorination with N-chlorosuccinimide and benzoyl peroxide in dichloromethane at 50 °C for 8 hours, yielding the chlorinated product with over 79% yield and 99% purity after distillation.

Synthesis of this compound: Proposed Route

While direct literature on the preparation of this compound is scarce, the following synthetic strategy can be inferred from related compound syntheses:

Formation of 2-Formyl-1,3-thiazole Intermediate : Starting from 1,3-thiazole, selective formylation at the 2-position can be achieved using Vilsmeier-Haack reaction conditions (e.g., POCl3 and DMF). This introduces an aldehyde functional group suitable for acetal protection.

Protection of the Aldehyde as 1,3-Dioxolane : The aldehyde intermediate is reacted with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene with a Dean-Stark apparatus to form the 1,3-dioxolane ring, yielding 2-(1,3-dioxolan-2-yl)-1,3-thiazole.

Chlorination at the 4-Position : The 4-position of the thiazole ring is chlorinated using electrophilic chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride under controlled radical conditions, potentially with a radical initiator, to introduce the 4-chloro substituent.

Data Table: Summary of Key Reaction Parameters from Related Syntheses

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Aldehyde formation (Vilsmeier-Haack) | POCl3, DMF | DMF | 0-20 | 1-3 | ~85 | For formylation of heterocycles |

| 2 | Acetalization (Dioxolane formation) | Ethylene glycol, p-Toluenesulfonic acid (acid catalyst) | Toluene | Reflux (~110) | 5-6 | High | Water removal via Dean-Stark |

| 3 | Radical chlorination | N-Chlorosuccinimide, benzoyl peroxide (initiator) | Dichloromethane | 30-150 | 0.5-10 | 79-90 | Controlled radical conditions |

Research Findings and Optimization Notes

Catalyst and Solvent Ratios : In the chlorination of dioxolane derivatives, the weight ratio of substrate to chlorinating agent to initiator to solvent is critical. For example, a ratio of 1:1.5-3:0.05-0.15:6-15 was found optimal to maximize yield and purity.

Temperature Control : Both acetalization and chlorination steps require precise temperature control to avoid side reactions. Acetalization typically requires reflux temperatures, while chlorination benefits from moderate temperatures (50-140 °C) to balance reaction rate and selectivity.

Purification : Vacuum distillation under reduced pressure (e.g., 0.1 MPa) at 90-130 °C is effective in purifying chlorinated dioxolane compounds to >99% purity as confirmed by gas chromatography.

Radical Initiators : Benzoyl peroxide and azobisisobutyronitrile are effective initiators for chlorination, with benzoyl peroxide commonly preferred due to its stability and efficiency.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole?

- Methodological Answer : The synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO or ethanol, followed by controlled crystallization. For example, a similar thiazole derivative was synthesized by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine under stirring for 12–18 hours, followed by purification via chromatography and recrystallization from methanol . Adjusting reaction time and solvent polarity can improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the thiazole ring substitution pattern and dioxolane integration (e.g., δ 5.8–6.2 ppm for dioxolane protons) .

- FT-IR : To identify functional groups like C-Cl (~750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

- Elemental Analysis : To validate purity by comparing experimental vs. theoretical C/H/N percentages .

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution on the thiazole ring?

- Methodological Answer : Regioselectivity is influenced by solvent polarity and acid-binding agents. For example, using non-polar solvents (e.g., dioxane) with triethylamine as a base directs substitution to the 4-position of the thiazole ring, while polar solvents (e.g., DMSO) favor 5-position reactivity . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution.

Q. What computational strategies predict the biological activity of thiazole derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., PFOR in anaerobic organisms) .

- SAR Studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends. For instance, electron-withdrawing groups at the 4-position enhance antimicrobial potency .

- QSAR Models : Train models using descriptors like logP and topological polar surface area to predict bioavailability .

Q. How are crystallographic challenges (e.g., twinning, centrosymmetry) resolved for this compound?

- Methodological Answer :

- Twinning : Apply the Flack parameter () to refine enantiopure structures, which converges faster than the η parameter and avoids false chirality assignments .

- Centrosymmetric Ambiguity : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., N–H⋯N/C–H⋯O) to confirm packing stability .

Q. How should researchers address contradictions in synthetic yield data across studies?

- Methodological Answer :

- Controlled Replicates : Repeat reactions under standardized conditions (e.g., inert atmosphere, fixed stoichiometry) .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., hydrolysis intermediates) that reduce yields .

- Solvent Purity Checks : Trace water in solvents like DMSO can hydrolyze chloro-substituents, necessitating molecular sieves or anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.